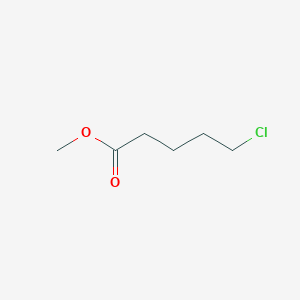
Tricarbonyl(cyclooctatetraene)iron(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricarbonyl(cyclooctatetraene)iron(II) is an organoiron compound with the formula (C8H8)Fe(CO)3 . It is an orange, diamagnetic solid . Although several isomers are possible, only the η4-C8H8 complex is observed . It is used as a catalyst for various reactions .
Molecular Structure Analysis
The molecular structure of Tricarbonyl(cyclooctatetraene)iron(II) is represented by the formula C8H8Fe(CO)3 . It has a molecular weight of 244.02 . The Fe(CO)3 center migrates around the rim of the cyclooctatetraene ligand .Chemical Reactions Analysis
Tricarbonyl(cyclooctatetraene)iron(II) is used as a catalyst in several reactions. These include light-driven hydrogen generation via reduction of water, growth of multiwalled carbon nanotubes, tandem isomerization-aldol condensation of allylic alcohols, and hydrogenation of anthracene and nitrogen heterocycles under water-gas shift conditions .Physical And Chemical Properties Analysis
Tricarbonyl(cyclooctatetraene)iron(II) is an orange, diamagnetic solid . It has a molecular weight of 244.02 . Its melting point is 93-95 °C .Scientific Research Applications
Organometallic Chemistry
Cyclooctatetraene Iron Tricarbonyl is an organoiron compound . It is an example of a ring-whizzer, where the Fe(CO)3 center migrates around the rim of the cyclooctatetraene ligand . This property makes it a subject of interest in the study of organometallic chemistry.
Catalysis
This compound has been used as a catalyst in various chemical reactions . For instance, it has been applied in the light-driven generation of hydrogen via the reduction of water .
Nanotechnology
In the field of nanotechnology, Cyclooctatetraene Iron Tricarbonyl has been used in the growth of multiwalled carbon nanotubes . This application is crucial in the development of nanoscale devices and materials.
Isomerization
The compound has been used in tandem isomerization-aldol condensation of allylic alcohols . This process is important in the production of certain types of polymers and organic compounds.
Hydrogenation
Cyclooctatetraene Iron Tricarbonyl has been used in the hydrogenation of anthracene and nitrogen heterocycles under water-gas shift conditions . This application is significant in the production of certain types of fuels and chemicals.
Aromaticity Research
The compound has given a boost to the study of aromaticity . Its unique structure and properties have made it a subject of interest in this field of research.
Safety And Hazards
Tricarbonyl(cyclooctatetraene)iron(II) is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Future Directions
properties
IUPAC Name |
cyclooctatetraene;formaldehyde;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.3CO.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;;;;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCYVWRKJTXOL-JGZYGLCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=O.C=O.C=O.C\1=C\C=C/C=C\C=C1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FeO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricarbonyl(cyclooctatetraene)iron | |
CAS RN |
12093-05-9 |
Source


|
| Record name | Tricarbonyl(cyclooctatetraene)iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


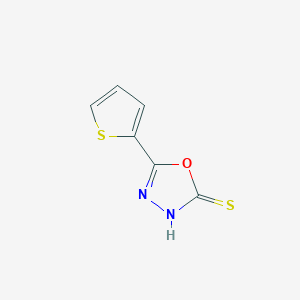
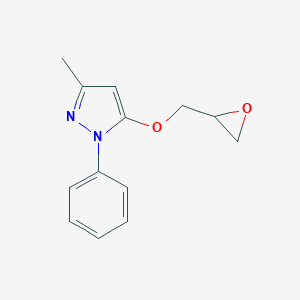


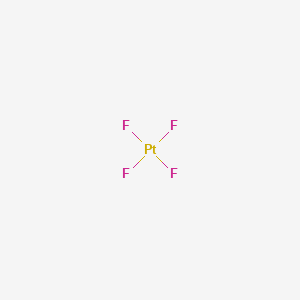

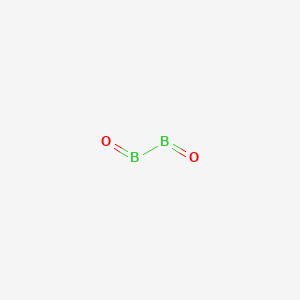


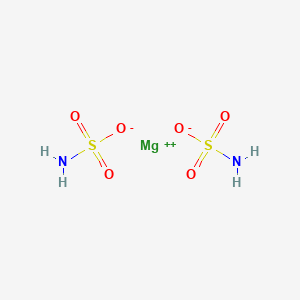

![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
